molecular formula C9H10O3S B1523385 Benzeneacetaldehyde, 4-(methylsulfonyl)- CAS No. 433229-45-9

Benzeneacetaldehyde, 4-(methylsulfonyl)-

Cat. No. B1523385
M. Wt: 198.24 g/mol
InChI Key: YNXTXKYTXYNPEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzeneacetaldehyde, 4-(methylsulfonyl)- can be represented by its molecular formula, C9H10O3S. For a more detailed view, a 2D or 3D molecular model would be helpful. These models can provide information about the arrangement of atoms, the lengths and types of chemical bonds, and the molecule’s overall shape .


Physical And Chemical Properties Analysis

Benzeneacetaldehyde, 4-(methylsulfonyl)- has a molecular weight of 198.24 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases .

Scientific Research Applications

Novel Synthesis Methods

  • Preparation of Alpha,Beta-Unsaturated Aldehydes : A novel protocol involving acetalization, alpha-bromination, and nucleophilic phenylselenenylation followed by oxidative elimination/hydrolysis was developed. This method facilitates the alpha,beta-dehydrogenation of aldehydes, producing alpha,beta-unsaturated aldehydes with high yields (Vasil'ev & Engman, 2000).

  • Catalytic Systems for Benzimidazoles Synthesis : Ionic liquid-based catalytic systems were found to efficiently catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes, offering a green and efficient approach for benzimidazole derivatives synthesis (Khazaei et al., 2011).

  • Synthesis of Fatty 1,2,4-Trioxanes : The peracetalization of β-hydroxy hydroperoxides derived from fatty acids like methyl oleate with aromatic aldehydes has been studied, leading to the synthesis of fatty 1,2,4-trioxanes. This provides insights into potential applications in materials science and medicinal chemistry (Duguet et al., 2021).

Material Science and Optics

  • Synthesis of Sulfone-Substituted Thiophene Chromophores : A series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl groups have been synthesized. These compounds show potential for use in nonlinear optics due to their high thermal stability and good transparency, indicating their applicability in advanced material science and optoelectronics (Chou et al., 1996).

Advanced Chemical Reactions

  • Organocatalytic Addition and Synthesis : The addition of bis(arylsulfonyl)methane to alpha,beta-unsaturated aldehydes, catalyzed by prolinol derivatives, has been explored. This method opens new avenues for the synthesis of optically enriched compounds, demonstrating the versatility of sulfone compounds in synthetic organic chemistry (García Ruano et al., 2009).

Thermodynamic and Solubility Studies

  • Thermodynamic Functions and Solubility : Studies on the solubility and thermodynamic functions of 1-methyl-4-(methylsulfonyl)benzene in various solvents have been conducted. These studies provide essential data for understanding the physical chemistry of sulfone compounds and their applications in purification and material processing (Xu et al., 2016).

Safety And Hazards

Benzeneacetaldehyde, 4-(methylsulfonyl)- is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-methylsulfonylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXTXKYTXYNPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetaldehyde, 4-(methylsulfonyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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